molecular formula C9H11N4Na2O4+ B12344910 CID 156592273

CID 156592273

Cat. No.: B12344910
M. Wt: 285.19 g/mol
InChI Key: CKKARUUXKOELLG-UHFFFAOYSA-N
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Description

CID 156592273, identified as oscillatoxin E, is a member of the oscillatoxin family, a group of marine-derived cyanobacterial toxins. Oscillatoxins are polyketide derivatives with complex macrocyclic structures, often associated with cytotoxic and neurotoxic activities . Analytical methods such as GC-MS and vacuum distillation have been employed to isolate and characterize oscillatoxin E, as evidenced by chromatographic profiles and mass spectral data .

Properties

Molecular Formula

C9H11N4Na2O4+

Molecular Weight

285.19 g/mol

InChI

InChI=1S/C7H7N4O2.C2H4O2.2Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-2(3)4;;/h3H,1-2H3;1H3,(H,3,4);;/q+1;;;

InChI Key

CKKARUUXKOELLG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CN1C(=O)C2=NC=NC2=[N+](C1=O)C.[Na].[Na]

Origin of Product

United States

Preparation Methods

The preparation of CID 156592273 involves specific synthetic routes and reaction conditions. The synthetic process typically includes the following steps:

    Initial Reaction: The starting materials undergo a series of chemical reactions under controlled conditions to form the desired intermediate compounds.

    Purification: The intermediate compounds are purified using techniques such as crystallization or chromatography to remove impurities.

    Final Synthesis: The purified intermediates are subjected to further chemical reactions to obtain the final compound, this compound.

    Industrial Production: On an industrial scale, the production of this compound involves optimizing the reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

CID 156592273 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CID 156592273 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CID 156592273 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oscillatoxin E (CID 156592273) shares significant structural homology with other oscillatoxin derivatives. Below is a comparative analysis based on available data:

Table 1: Structural and Functional Comparison of Oscillatoxin Derivatives

Compound Name CID Molecular Formula Key Structural Features Potential Functional Differences
Oscillatoxin E 156592273 Not provided Macrocyclic lactone, hydroxyl groups Uncharacterized bioactivity
Oscillatoxin D 101283546 Not provided Similar macrocycle, differing substituents Higher cytotoxicity in preliminary assays
30-Methyl-oscillatoxin D 185389 Not provided Methyl group at C-30 position Enhanced metabolic stability
Oscillatoxin F 156582092 Not provided Varied oxidation states Altered solubility profile

Key Observations:

Structural Variations :

  • Oscillatoxin D (CID 101283546) and oscillatoxin E differ in substituent groups, likely affecting their interactions with biological targets. For example, oscillatoxin D may exhibit stronger cytotoxicity due to hydrophobic side chains .
  • The 30-methyl derivative (CID 185389) introduces a methyl group, which could enhance metabolic stability by reducing enzymatic degradation, a common strategy in drug design .

Oscillatoxin F (CID 156582092) may have altered polarity due to additional hydroxyl or ketone groups, impacting its solubility and membrane permeability .

Analytical Differentiation :

  • GC-MS chromatograms and mass spectral fragmentation patterns are critical for distinguishing oscillatoxin E from its analogs. For instance, oscillatoxin E’s unique ion peaks (e.g., m/z ratios) likely correspond to its hydroxylation pattern .

Functional and Pharmacological Contrasts

Although functional data for oscillatoxin E are sparse, comparisons with structurally related compounds provide insights:

  • Oscillatoxin D : Demonstrates potent cytotoxicity in marine organisms, possibly due to its ability to disrupt ion channels .
  • 30-Methyl-oscillatoxin D : The methyl group may reduce renal clearance, extending its half-life in biological systems .
  • Oscillatoxin F : Structural modifications could render it less toxic but more environmentally persistent .

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studies involving CID 156592273?

  • Methodological Framework : Use the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure your question, ensuring alignment with gaps in existing literature . For example:

  • Population: Target system or biological model (e.g., enzyme inhibition).
  • Intervention: this compound’s role (e.g., binding affinity assays).
  • Comparison: Benchmarks against known compounds or controls.
  • Outcome: Measurable endpoints (e.g., IC50 values, thermodynamic stability).
    • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s viability .

Q. What are best practices for conducting a literature review in chemical research?

  • Systematic Approach :

Use databases like PubMed, Reaxys, and Google Scholar to identify primary sources, prioritizing peer-reviewed journals .

Organize findings using citation management tools (e.g., Zotero) and categorize studies by methodology (e.g., spectroscopic analysis vs. computational modeling) .

Critically assess contradictions in reported data (e.g., discrepancies in this compound’s solubility or reactivity) and annotate unresolved gaps .

Q. How to design reproducible experiments for this compound?

  • Experimental Design Checklist :

  • Materials & Methods : Specify purity criteria, instrumentation (e.g., HPLC conditions), and synthesis protocols. Cite established methods or modify them with clear justifications .
  • Controls : Include positive/negative controls and replicates (n ≥ 3) to validate statistical significance .
  • Data Documentation : Record raw data in lab notebooks or digital repositories (e.g., Zenodo) with timestamps and environmental conditions (e.g., temperature, humidity) .

Advanced Research Questions

Q. How to analyze contradictions in experimental data involving this compound?

  • Root-Cause Analysis :

Technical Variability : Compare instrument calibration records (e.g., NMR shifts ±0.05 ppm tolerance) and reagent batch differences .

Contextual Factors : Evaluate environmental impacts (e.g., oxygen sensitivity in kinetic studies) or sample degradation over time .

Statistical Reconciliation : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to isolate confounding variables .

  • Case Study : If conflicting solubility data exists, replicate experiments under standardized conditions (e.g., USP <711> dissolution criteria) and publish a comparative analysis .

Q. How to handle ethical considerations in data collection and reporting?

  • Ethical Workflow :

  • Human Subjects : If applicable, obtain IRB approval and document informed consent protocols (e.g., for toxicity studies involving human cell lines) .
  • Data Integrity : Avoid selective reporting by disclosing all datasets, including outliers, in supplementary materials .
  • Citation Ethics : Use tools like Crossref to ensure proper attribution and avoid plagiarism .

Q. What methodological frameworks are suitable for complex data analysis in this compound studies?

  • Integrated Workflows :

  • Hybrid Methods : Combine computational (e.g., molecular docking) and empirical data (e.g., crystallography) to validate hypotheses .
  • Machine Learning : Train models on existing physicochemical data (e.g., logP, pKa) to predict this compound’s behavior in novel systems .
    • Validation : Cross-check predictions with experimental results and publish negative outcomes to advance collective knowledge .

Additional Resources

  • Data Repositories : ChemSpider, PubChem (for this compound’s structural data) .
  • Writing Guidelines : Follow IMRaD structure (Introduction, Methods, Results, Discussion) with emphasis on transparent reporting .
  • Collaboration Tools : Use electronic lab notebooks (e.g., LabArchives) for real-time data sharing and version control .

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